molecular formula C18H18O2 B3050706 Benzenepropanoic acid, 3-phenyl-2-propenyl ester CAS No. 28048-98-8

Benzenepropanoic acid, 3-phenyl-2-propenyl ester

Cat. No. B3050706
CAS RN: 28048-98-8
M. Wt: 266.3 g/mol
InChI Key: SYPODLJMXGVBQI-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3-phenyl-2-propenyl ester, commonly known as cinnamic acid, is a naturally occurring compound found in cinnamon, honey, and propolis. It has been widely used in the food and cosmetic industries due to its pleasant aroma and flavor. Additionally, cinnamic acid has been found to possess various biological activities, making it a promising compound for scientific research.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Enantioselective Preparation : Benzenepropanoic acid, 3-phenyl-2-propenyl ester plays a role in the enantioselective preparation of various chiral compounds, including dihydropyrimidones, through specific chemical reactions like the Mannich reaction (Goss et al., 2009).
  • Catalysis and Polymerization : This compound is used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, demonstrating its utility in cyclopolymerization and catalysis processes (Mayershofer et al., 2006).
  • Asymmetric Synthesis : The asymmetric reduction of β-carbonyl phenylpropionate to produce (S)-(-)-β-hydroxy-benzenepropanoic acid ethyl ester showcases its application in producing enantiomerically pure compounds (Fang-yuan, 2009).

Material Science and Engineering

  • Polymerizable Derivatives : Benzenepropanoic acid derivatives have been explored in the synthesis of polymerizable benzoic acid derivatives. These derivatives are crucial in forming complex polymers with specific structural and functional properties (Kishikawa et al., 2008).
  • Renewable Benzoxazine Monomers : Derivatives of benzenepropanoic acid are being investigated as renewable building blocks in benzoxazine chemistry, contributing to the development of sustainable polymeric materials (Comí et al., 2013).

Pharmaceutical and Medicinal Chemistry

  • Enzymatic Synthesis : The compound's derivatives have been utilized in enzymatic procedures to synthesize highly enantiomerically enriched acids, highlighting its role in the production of bioactive compounds (Brem et al., 2009).
  • Chiral Ruthenium Complexes : Benzenepropanoic acid, 3-phenyl-2-propenyl ester derivatives have been used to create chiral ruthenium complexes, which are significant in enantioselective reductions, a key process in medicinal chemistry (Sheeba et al., 2016).

properties

IUPAC Name

3-phenylprop-2-enyl 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPODLJMXGVBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340152
Record name Benzenepropanoic acid, 3-phenyl-2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenepropanoic acid, 3-phenyl-2-propenyl ester

CAS RN

28048-98-8
Record name Benzenepropanoic acid, 3-phenyl-2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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